molecular formula C17H19F3N4O3S B1663237 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 949898-66-2

1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B1663237
M. Wt: 416.4 g/mol
InChI Key: OJDLQNVQEAZKSL-UHFFFAOYSA-N
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Description

The compound “1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a piperidine sulfonyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the piperidine sulfonyl and trifluoromethyl groups. Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones . The introduction of the piperidine sulfonyl and trifluoromethyl groups would likely involve further steps, but without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the piperidine sulfonyl group, and the trifluoromethyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The piperidine sulfonyl group contains a six-membered ring with one nitrogen atom, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and reactivity .

Scientific Research Applications

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) described the synthesis of a compound related to 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, which showed potent inhibitory activity against Glycine Transporter 1 (GlyT1). This inhibition could be significant for developing treatments for neurological disorders such as schizophrenia (Yamamoto et al., 2016).

Antimicrobial Activity

El‐Emary et al. (2002) synthesized new heterocycles based on a similar pyrazole structure, which demonstrated antimicrobial activities. Such compounds could contribute to developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Insecticidal Properties

Lim, Lee, and Park (2019) explored the synthesis of novel anthranilic diamides with functionalities similar to the pyrazole compound. They found that these compounds had efficacy in pest control, indicating potential agricultural applications (Lim, Lee, & Park, 2019).

Antifungal Activity

Wu et al. (2012) synthesized derivatives of a pyrazole compound, demonstrating moderate antifungal activities against phytopathogenic fungi. This suggests its potential in developing new fungicides (Wu et al., 2012).

CB1 Receptor Antagonism

Research by Lan et al. (1999) on a structurally similar compound showed its potential as a CB1 cannabinoid receptor antagonist. This antagonism could have implications in treating disorders related to the endocannabinoid system (Lan et al., 1999).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be of interest in various fields, such as medicinal chemistry, due to the presence of the pyrazole ring, which is found in various pharmaceutical compounds .

properties

IUPAC Name

2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-23-14(11-15(22-23)17(18,19)20)16(25)21-12-5-7-13(8-6-12)28(26,27)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLQNVQEAZKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583090
Record name 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

CAS RN

949898-66-2
Record name 1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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